2,3,4,5,6-Pentakis(oxidanyl)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as D-(+)-Glucose-13C6, is a compound with the molecular formula C6H12O6 and a molecular weight of 186.11 g/mol. This compound is a labeled form of glucose, where all six carbon atoms are replaced with the isotope carbon-13. It is primarily used as an internal standard for the quantification of D-(+)-glucose by gas chromatography or liquid chromatography-mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentakis(oxidanyl)hexanal has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of glucose.
Biology: The compound is used in metabolic studies to trace glucose pathways in biological systems.
Medicine: It is employed in research related to glucose metabolism and diabetes.
Industry: The compound is used in the production of labeled glucose for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of 2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as L-allose It is known to interact with proteins such as the glyco_hydro_44 domain-containing protein .
Mode of Action
It is likely that it interacts with its target proteins to induce changes in their function
Biochemical Pathways
Given its structural similarity to glucose , it may be involved in similar metabolic pathways. More research is needed to confirm this and identify the specific pathways and their downstream effects.
Result of Action
It is likely that its effects are related to its interactions with its target proteins
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves the incorporation of carbon-13 into glucose. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure.
Analyse Chemischer Reaktionen
2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentakis(oxidanyl)hexanal is unique due to its labeled carbon atoms, which make it an invaluable tool in metabolic studies. Similar compounds include:
1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose: Known for its antioxidant activities.
Pentaerythritol tetra(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A synthetic antioxidant used in various industries.
These compounds differ in their applications and chemical properties, highlighting the uniqueness of this compound in metabolic research.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal can be achieved through the oxidation of 2,3,4,5,6-Pentakis(hydroxymethyl)hexanal.", "Starting Materials": [ "2,3,4,5,6-Pentakis(hydroxymethyl)hexanal", "Oxidizing agent (e.g. sodium hypochlorite, potassium permanganate, etc.)", "Solvent (e.g. water, methanol, etc.)" ], "Reaction": [ "Dissolve 2,3,4,5,6-Pentakis(hydroxymethyl)hexanal in the chosen solvent.", "Add the oxidizing agent slowly to the solution while stirring.", "Maintain the reaction mixture at a suitable temperature and pH to promote oxidation.", "Monitor the reaction progress using analytical techniques such as TLC or GC-MS.", "Once the desired product is formed, stop the reaction by adding a quenching agent (e.g. sodium bisulfite).", "Extract the product using a suitable solvent (e.g. ethyl acetate).", "Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
110187-42-3 |
Molekularformel |
C6H12O6 |
Molekulargewicht |
186.11 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-WHJUMZNSSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.